2-(2-Aminothiazol-5-YL)acetamide
Overview
Description
2-(2-Aminothiazol-5-YL)acetamide is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development and has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . Various 2-aminothiazole-based derivatives have been used to treat different diseases due to their high therapeutic influence .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives often involves the condensation of thiourea and an alpha-halo ketone . In one study, a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed using 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes .Molecular Structure Analysis
The 2-aminothiazole scaffold is a heterocyclic compound containing sulfur and nitrogen . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The structural variations of 2-aminothiazole derivatives have attracted attention among medicinal chemists .Chemical Reactions Analysis
2-Aminothiazole derivatives represent a class of heterocyclic ring system that possesses various biological activities . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Mechanism of Action
While the specific mechanism of action for 2-(2-Aminothiazol-5-YL)acetamide is not mentioned in the retrieved papers, 2-aminothiazole derivatives are known to have broad pharmacological activities . They are used in medicinal chemistry and drug discovery research, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Safety and Hazards
While specific safety and hazard information for 2-(2-Aminothiazol-5-YL)acetamide is not available in the retrieved papers, it is generally recommended to avoid dust formation, ingestion, and inhalation when handling similar compounds . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .
Future Directions
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given their wide range of biological activities, further exploration and development of 2-aminothiazole derivatives, including 2-(2-Aminothiazol-5-YL)acetamide, could lead to the discovery of new therapeutic agents .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-4(9)1-3-2-8-5(7)10-3/h2H,1H2,(H2,6,9)(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIOGJOQDHFMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625125 | |
Record name | 2-(2-Amino-1,3-thiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312581-28-5 | |
Record name | 2-(2-Amino-1,3-thiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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